6,6-Dimethyl-5-(methylsulfanyl)hept-4-en-2-yne
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Overview
Description
6,6-Dimethyl-5-(methylsulfanyl)hept-4-en-2-yne is an organic compound characterized by the presence of both a triple bond (alkyne) and a double bond (alkene) within its molecular structure. This compound is notable for its unique combination of functional groups, which can impart distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-5-(methylsulfanyl)hept-4-en-2-yne typically involves multi-step organic reactions. One common method includes the alkylation of a suitable alkyne precursor with a methylsulfanyl group. The reaction conditions often require the use of strong bases such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) to deprotonate the alkyne, followed by the addition of a methylsulfanyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-5-(methylsulfanyl)hept-4-en-2-yne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the alkyne to an alkene or alkane using reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups using nucleophiles like thiolates or alkoxides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: H2 with Pd/C
Substitution: Thiolates, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alkenes, alkanes
Substitution: Various substituted derivatives
Scientific Research Applications
6,6-Dimethyl-5-(methylsulfanyl)hept-4-en-2-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-5-(methylsulfanyl)hept-4-en-2-yne involves its interaction with molecular targets through its functional groups. The alkyne and alkene moieties can participate in various chemical reactions, while the methylsulfanyl group can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and exert specific effects on target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-6,6-dimethyl-2-hepten-4-yne: Similar structure with a chloro substituent instead of a methylsulfanyl group.
6,6-Dimethyl-5-methylsulfanylhept-4-en-2-yne: A closely related compound with slight variations in the molecular structure.
Uniqueness
6,6-Dimethyl-5-(methylsulfanyl)hept-4-en-2-yne is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
61809-23-2 |
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Molecular Formula |
C10H16S |
Molecular Weight |
168.30 g/mol |
IUPAC Name |
6,6-dimethyl-5-methylsulfanylhept-4-en-2-yne |
InChI |
InChI=1S/C10H16S/c1-6-7-8-9(11-5)10(2,3)4/h8H,1-5H3 |
InChI Key |
SQZFVEBNQKXBOM-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC=C(C(C)(C)C)SC |
Origin of Product |
United States |
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